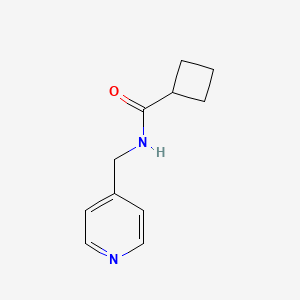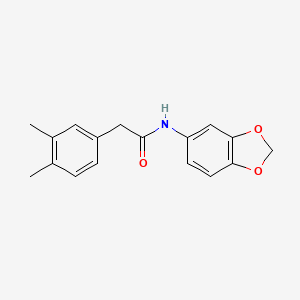
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used for recreational purposes. However, it has also been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. In
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of PTSD, anxiety, depression, and other mental health conditions. Several clinical trials have shown promising results in reducing symptoms of PTSD and improving emotional well-being in patients. This compound-assisted psychotherapy is a novel approach that combines the use of this compound with psychotherapy to facilitate emotional processing and healing.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide acts primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to a euphoric and empathic state. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis and the immune system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature, as well as dehydration, electrolyte imbalances, and neurotoxicity. These effects can be potentially harmful, especially when used in high doses or in combination with other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its ability to induce a controlled state of altered consciousness and emotional openness, which can facilitate the study of human behavior and brain function. However, its potential for abuse and harm, as well as its illegal status, pose significant limitations for research.
Orientations Futures
The future of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide research is promising, with ongoing clinical trials and studies exploring its potential therapeutic applications and mechanisms of action. Some of the future directions for research include investigating the long-term effects of this compound use, optimizing the this compound-assisted psychotherapy protocol, and developing safer and more effective this compound-based treatments for mental health conditions.
Conclusion:
In conclusion, this compound is a synthetic psychoactive drug that has been studied for its potential therapeutic applications in the treatment of PTSD and other mental health conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been explored in this paper. While the use of this compound for recreational purposes is illegal and potentially harmful, its potential as a therapeutic tool warrants further investigation and research.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is synthesized from safrole, a natural substance found in sassafras oil, through a multi-step process that involves several chemical reactions. The synthesis of this compound is illegal in most countries, and its production is strictly regulated due to its potential for abuse and harm.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-13(7-12(11)2)8-17(19)18-14-5-6-15-16(9-14)21-10-20-15/h3-7,9H,8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJGOQVFVMVHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)
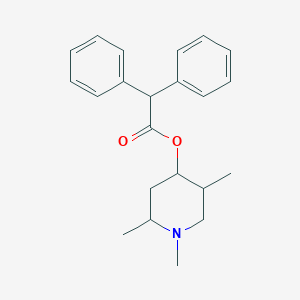
![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)
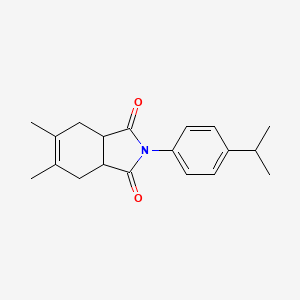
![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
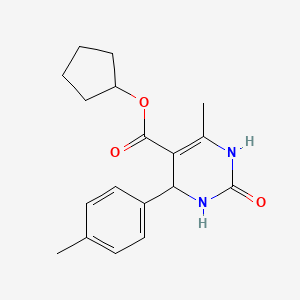
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
